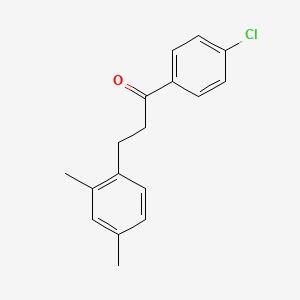

4'-Chloro-3-(2,4-dimethylphenyl)propiophenone

Description

4'-Chloro-3-(2,4-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a chloro group at the 4'-position of the phenyl ring and a 2,4-dimethylphenyl substituent at the 3-position of the propiophenone backbone.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIKCUJKNJQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644681 | |

| Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-93-6 | |

| Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylacetophenone in the presence of a base, such as potassium carbonate, and a solvent, like ethanol . The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4’-Chloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Scientific Research Applications

4’-Chloro-3-(2,4-dimethylphenyl)propiophenone is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the propiophenone core with 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone but differ in substituents, leading to variations in properties and applications. Key comparisons are summarized in Table 1 and elaborated in subsequent sections.

Table 1: Structural and Physicochemical Comparison

* Structural data for this compound inferred from nomenclature in .

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 2,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may lower polarity compared to the methoxy-substituted analog .

- The 4-methoxyphenyl substituent (in ) increases polarity due to the resonance-donating methoxy group, reflected in its higher predicted boiling point (421.2°C) and density (1.173 g/cm³).

- The 1,3-dioxan-2-yl group () adds a heterocyclic ring, enhancing solubility in polar solvents (e.g., water or alcohols) due to the oxygen atoms .

Thermal Stability :

- The methoxy-substituted compound exhibits a defined melting point (64–65°C), suggesting crystalline stability, whereas the dioxane analog’s properties are computationally derived (e.g., XLogP3 = 2.5, topological polar surface area = 35.5 Ų) .

Biological Activity

4'-Chloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound that belongs to the class of propiophenones, which are often explored for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 272.76 g/mol. The structure consists of a propiophenone framework with a chlorine atom and a dimethyl-substituted phenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The presence of the chloro and dimethyl groups can enhance the compound's reactivity and binding affinity to various enzymes.

- Receptor Modulation : The compound may bind to receptor sites, altering their activity and influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain propiophenones can induce apoptosis in cancer cells by modulating estrogen receptors or through direct cytotoxic effects on tumor cells.

A comparative analysis of structurally related compounds suggests that the presence of halogen substituents (like chlorine) can enhance anticancer activity by increasing lipophilicity and cellular uptake .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have suggested potential efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of propiophenones for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural features to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Interaction

A study focusing on enzyme kinetics revealed that this compound could act as an inhibitor for certain cytochrome P450 enzymes. This interaction suggests that the compound could influence drug metabolism and pharmacokinetics in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer | ~10 |

| 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone | Structure | Antimicrobial | ~15 |

| 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | Structure | Anticancer | ~12 |

Note: IC50 values are illustrative and should be confirmed through experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.